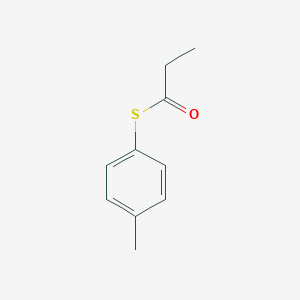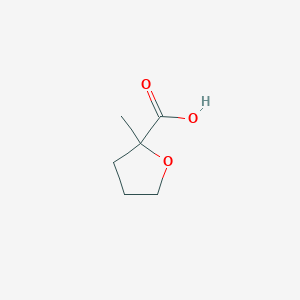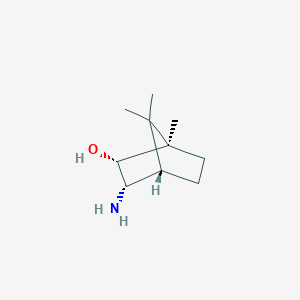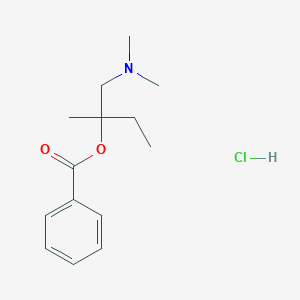
S-(4-methylphenyl) propanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-methylphenyl) propanethioate is a useful research compound. Its molecular formula is C10H12OS and its molecular weight is 180.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Occupational Exposure and Health Effects of Bisphenol A
Bisphenol A (BPA), a chemical closely related to the structural and functional context of various industrial chemicals, has been extensively studied for its occupational exposure and health effects. While not directly “S-(4-methylphenyl) propanethioate,” the research around BPA provides insights into the considerations necessary for handling chemicals with estrogenic properties in industrial settings. Occupational exposure to BPA has been linked to higher detected levels in individuals compared to those environmentally exposed, raising concerns about potential health effects, particularly in reproductive health and offspring development (E. Ribeiro, C. Ladeira, S. Viegas, 2017).
Environmental Pollutants and Male Infertility
Environmental pollutants, including bisphenol A, nonylphenol (NP), and phthalates like DEHP, have been implicated in affecting male reproductive health. These chemicals, acting as endocrine disruptors, have been associated with adverse effects on mammalian spermatogenesis, including germ cell sloughing, disruption of the blood-testis barrier, and germ cell apoptosis. This research underscores the broader implications of chemical exposure on fertility and reproductive health, offering a context within which the effects of related compounds might be considered (Raúl Lagos-Cabré, R. Moreno, 2012).
FTY720 in Cancer Therapy
FTY720, a compound used for its immunosuppressive properties, has shown potential in cancer therapy. While structurally and functionally distinct from “this compound,” the study of FTY720's antitumor efficacy across several cancer models provides a framework for understanding how certain compounds can exhibit dual functionalities—immunosuppressive and antitumor effects. This dual functionality underscores the importance of exploring the broader therapeutic applications of chemical compounds (Li Zhang et al., 2013).
Toxicology and Safety Assessment of BADGE
Bisphenol A diglycidylether (BADGE), related to bisphenol A, has been extensively reviewed for its toxicology, human exposure, and safety, especially in the context of food-contact applications. Understanding the toxicological profile and safety assessments of compounds like BADGE can provide valuable insights into the regulatory and safety considerations necessary for the use of related chemicals in industrial and consumer products (A. Poole et al., 2004).
Downstream Processing of Biologically Produced Diols
The review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the challenges and advances in the separation and purification of these chemicals from fermentation broth. While not directly related to “this compound,” understanding the complexities of producing and purifying biologically relevant compounds can inform the approaches to handling and utilizing other chemical entities in scientific research and industrial applications (Zhi-Long Xiu, A. Zeng, 2008).
Wirkmechanismus
Target of Action
S-Propionyl-4-mercaptotoluene, also known as S-(4-methylphenyl) propanethioate or S-p-Tolyl propanethioate, is a phenyl thioester compound It is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.
Mode of Action
The exact mode of action of S-Propionyl-4-mercaptotoluene is not clearly defined in the available literature. As a phenyl thioester compound, it may undergo hydrolysis, releasing a phenol and a thiol in the process. These products could potentially interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways
Pharmacokinetics
Its physical properties such as its predicted boiling point of 2729° C at 760 mmHg and a density of 11 g/cm^3 may influence its pharmacokinetic properties.
Result of Action
Given its use in proteomics research , it may influence protein expression or function, but the specific effects would depend on the proteins or enzymes it interacts with.
Action Environment
The action, efficacy, and stability of S-Propionyl-4-mercaptotoluene may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at room temperature . Other factors such as pH, presence of other chemicals, and biological factors could also influence its action and efficacy.
Eigenschaften
IUPAC Name |
S-(4-methylphenyl) propanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-3-10(11)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOJPGJASADAIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)SC1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397645 |
Source


|
| Record name | S-(4-Methylphenyl) propanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18241-63-9 |
Source


|
| Record name | S-(4-Methylphenyl) propanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














